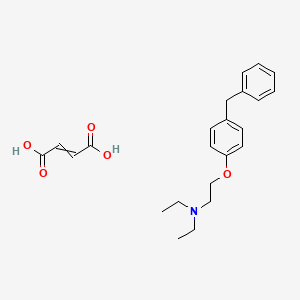

DPPE (fumarate)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H29NO5 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

2-(4-benzylphenoxy)-N,N-diethylethanamine;but-2-enedioic acid |

InChI |

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

ZOOMDYHTGZSGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Dppe Fumarate

Strategies for Chemical Synthesis of DPPE (Fumarate)

The synthesis of N,N-dipropyl-2-(4-methoxyphenyl)ethylamine (DPPE) as a fumarate (B1241708) salt involves the initial synthesis of the freebase amine followed by salt formation.

Detailed Analysis of Reaction Mechanisms in Established Synthetic Pathways

A primary and well-established pathway for the synthesis of DPPE and related N,N-dialkyl-phenethylamines is reductive amination . libretexts.org This powerful one-pot reaction converts a carbonyl group into an amine through an imine intermediate. wikipedia.org

The synthesis of DPPE via this method commences with 4-methoxyphenylacetone (B17817) as the ketone precursor and di-n-propylamine as the secondary amine. The reaction mechanism unfolds in two main steps under mildly acidic conditions: libretexts.orgwikipedia.orgpearson.com

Imine/Iminium Ion Formation: The nucleophilic dipropylamine (B117675) attacks the electrophilic carbonyl carbon of 4-methoxyphenylacetone. This is followed by the dehydration of the resulting hemiaminal intermediate to form a substituted iminium cation. wikipedia.orgpearson.com The equilibrium of this step is typically driven forward by the removal of water. wikipedia.org

Reduction: The intermediate iminium ion is then reduced in situ to the corresponding tertiary amine, DPPE. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory choices due to their selectivity for reducing the iminium ion over the starting ketone. libretexts.org For larger-scale industrial applications, catalytic hydrogenation using catalysts like nickel (Ni) or palladium on carbon (Pd/C) is often preferred. libretexts.org

Following the successful synthesis of the freebase, the fumarate salt is prepared. This is typically achieved by dissolving the purified DPPE freebase in a suitable solvent, such as acetone (B3395972) or ethanol, and adding a stoichiometric amount (often 0.5 equivalents for a 2:1 amine to acid salt) of fumaric acid. ugent.be The resulting salt precipitates from the solution and can be isolated by filtration. ugent.beresearchgate.net

Exploration of Novel Precursors and Reaction Conditions for Enhanced Synthesis

Research into the synthesis of phenethylamine (B48288) derivatives is constantly evolving, seeking to improve yield, modularity, and functional group tolerance. acs.org

Novel Synthetic Routes: A significant advancement is the use of nickel/photoredox dual catalysis for the cross-electrophile coupling of aliphatic aziridines with aryl iodides. nih.govacs.orgbohrium.com This method allows for the modular construction of β-phenethylamine scaffolds under mild conditions. acs.orgbohrium.com For a compound like DPPE, this could hypothetically involve the coupling of an N,N-dipropyl-substituted aziridine (B145994) with 4-methoxyiodobenzene. Mechanistic studies suggest that this reaction may proceed through the nucleophilic opening of the aziridine ring by iodide to form an active iodoamine electrophile. acs.org

Alternative Precursors: Instead of starting with a ketone, synthesis can begin from other precursors. For example, 4-methoxyphenylacetic acid can be converted to the corresponding amide with dipropylamine, which is then reduced to DPPE using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Another approach involves the reduction of nitriles. 4-methoxyphenylacetonitrile (B141487) could be alkylated and then reduced to form the final amine. libretexts.org

The table below summarizes various synthetic strategies for phenethylamine derivatives, which are applicable to DPPE.

| Method | Precursors | Key Reagents/Catalysts | Advantages | Reference |

| Reductive Amination | Ketone/Aldehyde + Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Ni | One-pot, high yield | libretexts.org |

| Ni/Photoredox Coupling | Aliphatic Aziridine + Aryl Iodide | Ni catalyst, photoredox catalyst | Mild conditions, modular | acs.orgbohrium.com |

| Amide Reduction | Carboxylic Acid + Amine | LiAlH₄ | Utilizes carboxylic acid derivatives | libretexts.org |

| Leuckart Reaction | Ketone + Formamide/Ammonium Formate | Formamide, Formic Acid | Classic method, can generate impurities | nih.gov |

Purification and Characterization Techniques in Laboratory Synthesis

Purification: After synthesis, the crude product requires purification. For the freebase amine, flash column chromatography is a common technique. Due to the basic nature of the amine, which can cause tailing on standard silica (B1680970) gel, modified silica or alternative stationary phases are often used. Options include:

Adding a small amount of a volatile base like triethylamine (B128534) to the eluent to neutralize acidic silanol (B1196071) groups on the silica surface. biotage.com

Using amine-functionalized silica columns (e.g., Biotage® KP-NH), which provide excellent separation for basic compounds. biotage.com

Employing reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its more lipophilic, free-base form. biotage.com

Once the amine is purified, the fumarate salt is formed. The precipitation of the salt from a solvent like acetone often yields a high-purity product that can be further washed with a cold solvent to remove residual impurities. ugent.beresearchgate.net For highly precise applications, the salt can be purified using preparative High-Performance Liquid Chromatography (HPLC), often with a mobile phase containing a volatile acid like formic acid. researchgate.netshodex.com

Characterization: The structure and purity of the synthesized DPPE (fumarate) are confirmed using a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. rsc.org ¹H NMR would confirm the presence of the propyl groups, the ethyl backbone, the methoxy (B1213986) group, and the aromatic protons. The integration of the signals helps verify the ratio of the amine to the fumarate counterion. ¹³C NMR provides information on all unique carbon atoms in the molecule. chemicalbook.comchemicalbook.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming the mass of the protonated freebase [M+H]⁺. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic peaks for C-H bonds, C-O stretching of the ether, and potentially C=C and C=O stretches from the fumarate counterion would be expected. nih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, O), providing a final confirmation of the empirical formula of the salt.

Design and Synthesis of DPPE (Fumarate) Analogs and Derivatives

Creating analogs and derivatives of DPPE is essential for probing its biological targets and developing new research tools.

Rational Design Principles for Structure-Activity Relationship (SAR) Probes

Structure-Activity Relationship (SAR) studies investigate how specific structural modifications to a molecule affect its biological activity. nih.gov For phenethylamine derivatives like DPPE, SAR studies are crucial for designing ligands with improved affinity and selectivity for specific receptors, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.govnih.gov

Key Principles for Designing SAR Probes:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. nih.gov For DPPE, analogs could be synthesized with the methoxy group at the ortho- or meta-position instead of the para-position. Other substituents like halogens (F, Cl), hydroxyl groups, or small alkyl groups could be introduced to probe electronic and steric requirements at the binding site. nih.govnih.gov

N-Alkyl Group Modification: The N,N-dipropyl groups significantly influence lipophilicity and receptor interaction. nih.gov SAR probes could involve varying the length of the alkyl chains (e.g., diethyl, dibutyl), introducing branching (e.g., di-isopropyl), or incorporating cyclic structures (e.g., N-propyl-N-cyclohexyl). Replacing one propyl group with a substituted benzyl (B1604629) group can also probe for additional accessory binding pockets. nih.gov

Ethylamine Backbone Modification: The two-carbon linker between the aromatic ring and the nitrogen is often crucial. Analogs could be synthesized with a shortened (methylamine) or extended (propylamine) chain to assess the optimal distance for receptor binding. nih.gov

The table below illustrates potential modifications for SAR studies based on the DPPE scaffold.

| Modification Site | Original Group (DPPE) | Example Modifications | Rationale | Reference |

| Phenyl Ring | 4-Methoxy | 2-Methoxy, 3-Methoxy, 4-Hydroxy, 4-Fluoro, 3,4-Dichloro | Probe electronic/steric effects and hydrogen bonding potential | nih.govnih.gov |

| Nitrogen Substituents | N,N-dipropyl | N,N-diethyl, N,N-dibutyl, N-propyl-N-benzyl | Modulate lipophilicity and explore accessory binding sites | nih.govnih.gov |

| Ethylamine Chain | -CH₂CH₂- | -CH₂-, -CH₂CH₂CH₂-, α-methyl | Alter distance and conformation between pharmacophoric groups | nih.gov |

Synthetic Approaches for Functionalization and Bioconjugation (research-oriented)

Functionalizing DPPE allows for its attachment to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules, creating valuable research tools. This process, known as bioconjugation, requires the introduction of a reactive "handle" onto the DPPE scaffold. researchgate.netnih.gov

Strategies for Functionalization:

Aromatic Ring Functionalization: The phenyl ring is a prime target for introducing a functional handle. Starting with a precursor like 4-hydroxy- or 4-aminophenylacetone allows for the synthesis of a DPPE analog with a reactive hydroxyl or amino group. These groups can then be used in standard bioconjugation chemistries. For example, an amino group can react with N-hydroxysuccinimide (NHS) esters, and a hydroxyl group can be converted into an ether with a linker arm. rsc.orgcytometry.me Palladium-catalyzed cross-coupling reactions can also be used to attach linkers to the aromatic ring. researchgate.net

Terminal Functionalization of N-Alkyl Chains: A more advanced strategy involves synthesizing an analog where one of the N-propyl groups is replaced with a functionalized chain, for example, an N-propyl-N-(3-hydroxypropyl) derivative. The terminal hydroxyl group can then be activated for conjugation.

Click Chemistry: A highly efficient method for bioconjugation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov A DPPE analog can be synthesized to contain either an azide (B81097) or a terminal alkyne. For instance, starting with 4-azidophenylacetone or by functionalizing an N-alkyl chain with an azide group, a DPPE-azide probe can be created. This probe can then be "clicked" onto any molecule containing a terminal alkyne with high efficiency and specificity. nih.gov

These research-oriented derivatives enable a wide range of applications, from mapping receptor distributions to developing targeted drug delivery systems. youtube.com

Stereoselective Synthesis and Chiral Resolution of DPPE (Fumarate) and its Analogs

The synthesis of enantiomerically pure 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) and its analogs is of significant interest due to their application as chiral ligands in asymmetric catalysis. The stereochemistry at the phosphorus atoms or in the backbone of these ligands can profoundly influence the enantioselectivity of catalytic reactions. Methodologies to obtain these chiral diphosphines can be broadly categorized into two main approaches: direct asymmetric synthesis to create the desired stereoisomer, and the resolution of a racemic mixture.

Stereoselective Synthetic Approaches

The direct synthesis of chiral diphosphine ligands, including analogs of DPPE, often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome. These methods aim to produce a single enantiomer or a diastereomer in excess, thereby avoiding the loss of 50% of the material inherent in classical resolution.

One prominent strategy is the diastereoselective synthesis of P-stereogenic phosphine (B1218219) oxides , which serve as stable precursors to the target chiral phosphines. The synthesis can commence from commercially available chiral materials. For instance, the ring-opening of (+)-limonene oxide with primary phosphido nucleophiles allows for the diastereoselective formation of P-stereogenic secondary phosphine oxides. acs.org The subsequent reactions of these phosphine oxides are often stereospecific, allowing for the transfer of chirality to the final phosphine ligand.

Another powerful method is the asymmetric Diels-Alder reaction . This approach has been successfully employed to create P-chiral diphosphines. For example, the reaction between 1-phenyl-3,4-dimethylphosphole and diphenylvinylphosphines, promoted by a chiral organopalladium complex, can yield rigid P-chiral diphosphines with high enantiomeric purity. acs.orgnih.gov This method is advantageous as it constructs the chiral centers in a controlled manner, bypassing the need for classical resolution. acs.org The stereochemical outcome of such reactions can be highly dependent on steric factors of the reactants and the nature of the chiral auxiliary. acs.orgnih.gov

Furthermore, palladium-catalyzed intermolecular hydrophosphinylation of 1,3-dienes with phosphine oxides has emerged as a method to generate chiral allylic phosphine oxides with high enantioselectivity and regioselectivity. nih.gov These products are valuable building blocks for more complex chiral phosphine ligands. The choice of the chiral ligand used in the palladium catalyst is crucial for controlling the diastereoselectivity of the C-P bond formation. nih.gov

The following table summarizes selected diastereoselective synthesis methods for precursors of chiral diphosphine analogs.

| Precursor Type | Synthetic Method | Chiral Source/Catalyst | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| P-Stereogenic Secondary Phosphine Oxides | Ring-opening of (+)-limonene oxide | (+)-limonene oxide | Varies with phosphine | acs.org |

| P-Chiral Diphosphines | Asymmetric Diels-Alder | Chiral organopalladium complex | High yields, specific d.r. not detailed | acs.orgnih.gov |

| Chiral Allylic Phosphine Oxides | Pd-catalyzed hydrophosphinylation | Pd2(dba)3 / Chiral Ligand | Up to 95:5 d.r. and 91:9 d.r. for different diastereomers | nih.gov |

| P-Chiral Phosphine Oxides | Sequential nucleophilic substitution | Chiral benzoxazaphosphinine-2-oxide | >98% d.e. | acs.org |

This table presents data for analogous chiral phosphine compounds, not specifically DPPE (fumarate).

Chiral Resolution of Racemic Mixtures

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. This approach is particularly relevant for ligands like DPPE where direct asymmetric synthesis might be challenging or less economical. The process typically involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

Diastereomeric Salt Crystallization

A common and effective method for the resolution of racemic phosphines or their precursors is through the formation of diastereomeric salts with a chiral acid or base. For phosphine ligands, which are basic, a chiral acid is typically employed as the resolving agent. While the direct resolution of DPPE with fumaric acid to form "DPPE (fumarate)" is not extensively documented in readily available literature, the principle is well-established with other chiral acids, most notably tartaric acid and its derivatives.

For instance, the resolution of racemic biaryl diphosphine oxides, which are precursors to important chiral ligands like SYNPHOS, has been successfully achieved on a large scale using O,O'-dibenzoyltartaric acid (DBTA) as the resolving agent. nih.gov The process involves the crystallization of one diastereomeric salt in preference to the other, leading to the separation of the enantiomers. After separation, the chiral resolving agent is removed to yield the enantiomerically enriched phosphine oxide, which can then be reduced to the desired chiral phosphine.

The optical resolution of dialkyl-arylphosphine oxides has also been accomplished using the Ca²⁺ salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid. mdpi.com The efficiency of the resolution can be influenced by the choice of the metal salt and the specific derivative of tartaric acid used. mdpi.com

The table below provides examples of chiral resolution of phosphine oxides and diphosphines using tartaric acid derivatives.

| Racemic Compound | Resolving Agent | Outcome | Enantiomeric Excess (e.e.) | Reference |

| Racemic Biaryl Diphosphine Oxide | (+)- or (-)-O,O-dibenzoyltartaric acid | Successful resolution via crystallization | >99% | nih.gov |

| Ethyl-phenyl-propylphosphine oxide | Ca²⁺ salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid | Enantiomeric enrichment | >93% | mdpi.com |

| Butyl-methyl-phenylphosphine oxide | Ca²⁺ salt of (−)-O,O'-dibenzoyl-(2R,3R)-tartaric acid | Enantiomeric enrichment | >93% | mdpi.com |

This table illustrates the principle of chiral resolution with tartaric acid derivatives for compounds analogous to DPPE.

Chiral Chromatography

Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation of enantiomers. nih.gov This method is particularly useful when classical crystallization-based resolution is unsuccessful or inefficient. The racemic mixture is passed through a column containing a chiral selector that interacts differently with each enantiomer, leading to their separation. For example, the atropisomers of a fluorinated biphenyl (B1667301) diphosphine oxide were separated using preparative chiral HPLC when resolution with DBTA failed. nih.gov This technique can provide both enantiomers with very high enantiomeric purity.

Molecular Interactions and Mechanistic Elucidation of Dppe Fumarate in Non Clinical Systems

Mechanistic Investigation of Histamine (B1213489) H1C Receptor Antagonism

DPPE has been identified as a novel intracellular histamine antagonist. nih.gov Its mechanism of action is linked to its interaction with a specific intracellular histamine receptor, termed H1C, which is associated with the antiestrogen-binding site. nih.gov Through this interaction, DPPE can antagonize cellular processes typically stimulated by histamine, which acts as a second messenger at this site. nih.gov This antagonistic activity is central to some of DPPE's biological effects, distinguishing it from classical antihistamines that primarily act on cell surface H1 receptors.

Ligand-Receptor Binding Dynamics and Kinetics in Isolated Systems

The binding of DPPE to the intracellular histamine H1C receptor is characterized by micromolar affinity. nih.gov This receptor is understood to be associated with the AEBS, forming a complex that is pivotal to the action of certain antiestrogens. nih.gov While the affinity has been established in this range, detailed kinetic parameters such as association (k_on) and dissociation (k_off) rates for the DPPE-H1C receptor interaction are not extensively detailed in the available scientific literature. The focus has remained on the functional consequences of this binding, such as the antagonism of estradiol-stimulated effects in specific experimental models. nih.gov

Molecular Probing of Receptor Conformation and Allosteric Modulation

The antiestrogen-binding site (AEBS) and the intracellular H1C histamine receptor are considered to be closely associated. nih.gov This relationship suggests that the binding of a ligand like DPPE to one site may influence the conformation and function of the other, indicative of allosteric modulation. The binding of DPPE to the AEBS/H1C receptor complex is considered important for its antiestrogenic actions. nih.gov However, specific biophysical studies detailing the precise conformational changes within the receptor complex upon DPPE binding are not prominently available. The exact nature of the allosteric modulation remains an area for further structural and molecular investigation.

Interaction with the Antiestrogen-Binding Site (AEBS)

A primary and well-documented characteristic of DPPE is its interaction with the microsomal antiestrogen-binding site (AEBS). nih.govnih.gov DPPE binds to this site with high affinity. nih.gov Crucially, this binding is specific, as DPPE does not bind to the classical nuclear estrogen receptor (ER), distinguishing its mechanism from that of ER-targeting drugs like tamoxifen (B1202). nih.govnih.gov This specificity makes DPPE a valuable tool for studying the biological roles of AEBS, independent of direct estrogen receptor pathways. nih.gov

Quantitative Assessment of Binding Affinity and Specificity in Subcellular Fractions

DPPE is established as a high-affinity ligand for AEBS in subcellular microsomal fractions. nih.gov It has been utilized as a reference compound in the development of new AEBS ligands. In structure-affinity relationship studies, novel compounds have been synthesized and their affinities compared to that of DPPE and tamoxifen. nih.govresearchgate.net This research has led to the development of ligands with significantly higher affinity for AEBS than DPPE. nih.govresearchgate.net

| Compound | Relative Affinity for AEBS Compared to DPPE | Reference |

|---|---|---|

| DPPE (Reference Compound) | 1x | nih.govresearchgate.net |

| Novel Synthesized Ligands (e.g., Compounds 2, 10, 12, 13, 20a, 20b, 29) | 1.1x to 69.5x higher | nih.govresearchgate.net |

Structural Insights into AEBS-DPPE (Fumarate) Complex Formation

The antiestrogen-binding site is not a single protein but is understood to be a hetero-oligomeric complex consisting of two enzymes involved in cholesterol biosynthesis: 3β-hydroxysterol-Δ8-Δ7-isomerase and 3β-hydroxysterol-Δ7-reductase. High-affinity AEBS ligands are known to inhibit these enzymes. While the components of AEBS have been identified, detailed crystallographic or NMR structures of the full AEBS complex bound to DPPE are not available in the published literature. Therefore, a precise structural understanding of the complex formation is inferred from functional data and molecular modeling based on the known structures of related ligands and target enzymes. nih.gov

Cellular and Subcellular Mechanistic Effects in In Vitro Models

The dual interaction of DPPE with the AEBS/H1C receptor complex translates into distinct cellular and subcellular effects observed in non-clinical models. In studies using immature, oophorectomized rats, DPPE demonstrated potent antiestrogenic effects by antagonizing the uterine growth-stimulating properties of estradiol. nih.gov Unlike tamoxifen, which can act as a partial agonist, DPPE exhibited pure antagonistic effects, reducing uterine size and weight below control values in these models. nih.gov

Furthermore, DPPE was shown to block estradiol-stimulated eosinophil migration and the proliferation of glandular epithelium in the uterus. nih.gov The general mechanism attributed to high-affinity AEBS ligands involves the modulation of cholesterol metabolism, which can, in turn, induce growth arrest, cell differentiation, and, at higher concentrations, apoptosis and autophagy in cancer cell lines.

| Cellular Effect | Observation with DPPE | Reference |

|---|---|---|

| Uterine Growth (in vivo) | Antagonized estradiol-stimulated growth; acted as a pure antagonist, decreasing uterine size below control. | nih.gov |

| Glandular Epithelial Proliferation | Antagonized estradiol-stimulated proliferation. | nih.gov |

| Eosinophil Migration | Antagonized estradiol-stimulated migration into the uterus. | nih.gov |

| Luminal Epithelial Hypertrophy | In the presence of estradiol, significantly decreased tamoxifen-induced hypertrophy. | nih.gov |

Mechanistic Basis of Differential Cell Proliferation Modulation in Cell Lines

While no studies directly investigate DPPE (fumarate), research on related compounds offers insights into potential mechanisms affecting cell proliferation. For instance, Dimethylfumarate (DMF) has been shown to inhibit the proliferation of melanoma cell lines in a concentration-dependent manner. nih.gov This inhibition is not associated with significant lactate (B86563) dehydrogenase (LDH) release, suggesting a mechanism other than overt cytotoxicity. nih.gov The anti-proliferative effects of DMF are linked to the induction of apoptosis and cell cycle arrest. nih.gov

In human lung fibroblasts, 1,2-dipalmitoyl-rac-glycero-3-phosphatidylethanolamine (a racemic mixture containing DPPE) has been observed to induce apoptosis, which could contribute to the regulation of cell proliferation. researchgate.net The induction of apoptosis was observed at varying concentrations over 24 and 48 hours. researchgate.net

A gold-containing complex involving 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a different molecule from DPPE, demonstrated potent cytotoxic activity by inhibiting the clonogenic capacity of various tumor cell lines. nih.gov This compound induced an S-phase block at low concentrations and a secondary block at the G1/S boundary at higher concentrations in HL-60 cells, indicating a direct impact on cell cycle progression. nih.gov

These findings suggest that a hypothetical DPPE (fumarate) compound could modulate cell proliferation through a combination of apoptosis induction and cell cycle arrest, potentially in a cell-line-specific manner.

Table 1: Effects of Related Compounds on Cell Proliferation

| Compound | Cell Line(s) | Effect on Proliferation | Mechanism |

| Dimethylfumarate (DMF) | A375, SK-Mel (Melanoma) | Inhibition | Induction of apoptosis and cell cycle arrest (G0/G1 and G2/M phases) |

| rac-1,2-O-Dipalmitoyl-glycero-3-phosphoethanolamine | Normal Human Lung Fibroblasts (NHLF) | Induction of Apoptosis | Staining with annexin (B1180172) V and propidium (B1200493) iodide indicated early and late apoptosis |

| [(Autg)2(dppe)] | Various tumor cell lines including HL-60 | Inhibition | Induction of S-phase and G1/S boundary cell cycle block |

Impact on Intracellular Signaling Pathways Associated with Cellular Responses

The components of a theoretical DPPE (fumarate) molecule, namely the lipid DPPE and the fumarate (B1241708) moiety, are known to interact with various intracellular signaling pathways. The lipid composition of cellular membranes plays a crucial role in regulating signaling events by influencing the localization and activity of signaling proteins. nih.gov Phospholipids (B1166683) can affect protein-protein interactions and regulate the exposure of specific protein domains to the cytosol. nih.gov

Fumaric acid esters, such as DMF and its metabolite monomethylfumarate (B1259140) (MMF), are known to activate the nuclear-factor-E2-related factor 2 (Nrf2) pathway. nih.gov This activation occurs through the S-alkylation of the Nrf2 inhibitor Keap1 and by promoting the nuclear exit of the Nrf2 repressor Bach1. nih.gov The Nrf2 pathway is a critical regulator of cellular antioxidant responses and can influence cell survival and inflammation. nih.gov

Furthermore, many G-protein coupled receptors activate the phosphatidylinositol signaling pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.gov These second messengers, in turn, activate protein kinase C and increase intracellular calcium levels, impacting a wide array of cellular responses including cell growth and immune responses. nih.gov While not directly demonstrated for DPPE, its nature as a phospholipid suggests it could be a component of membranes where such signaling is initiated. nih.gov

Research on a gold-phosphine complex containing dppe revealed that it preferentially inhibits DNA synthesis over RNA and protein synthesis and induces DNA strand breaks. nih.gov This points to a mechanism that directly targets the machinery of DNA replication and repair, a fundamental aspect of intracellular signaling that governs cell fate. nih.gov

Table 2: Influence of Related Compounds on Intracellular Signaling

| Compound/Component | Signaling Pathway/Target | Effect |

| Dimethylfumarate (DMF)/Monomethylfumarate (MMF) | Nrf2 Pathway | Activation via Keap1 alkylation and Bach1 nuclear exit |

| Phospholipids (general) | Phosphatidylinositol Signaling Pathway | Serve as precursors for second messengers (IP3, DAG) |

| [(Autg)2(dppe)] | DNA Synthesis and Integrity | Inhibition of DNA synthesis, induction of single and double-strand breaks |

Modulation of Biomolecular Release from Isolated Cellular Compartments (e.g., histamine release from mast cells)

There is no direct evidence of DPPE (fumarate) modulating histamine release from mast cells. However, studies on related substances provide some context. Mast cells are a primary source of histamine, which is stored in cytoplasmic granules and released upon stimulation. researchgate.net This release is a key event in allergic and inflammatory responses. mdpi.com

Diesel exhaust particles (DEPs), which contain various organic chemicals, have been shown to enhance allergen-induced histamine release from mast cells. nih.gov The soluble organic chemicals extracted from DEPs significantly increased the degranulation of a murine mast cell line when triggered by FcεRI cross-linking. nih.gov This suggests that certain chemical compounds can potentiate mast cell degranulation.

While this does not directly implicate DPPE or fumarate, it highlights a mechanism by which external chemical agents can influence the release of biomolecules from cellular compartments. The regulation of mast cell degranulation is complex, involving various activating and inhibitory receptors. researchgate.net The biological activities of released histamine are mediated through four different G protein-coupled histamine receptors (H1R, H2R, H3R, and H4R). researchgate.netmdpi.com

Without specific studies on DPPE (fumarate), its effect on histamine release remains speculative. Any potential activity would likely depend on its ability to interact with mast cell surface receptors or intracellular signaling pathways that govern degranulation.

Structural Analysis and Advanced Computational Modeling of Dppe Fumarate

Crystallographic and High-Resolution Spectroscopic Characterization

The precise determination of molecular structure is achieved through a combination of diffraction and spectroscopic methods, each providing unique and complementary information.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com An SCXRD analysis of a DPPE (fumarate) crystal would provide exact coordinates of each atom, defining bond lengths, angles, and torsion angles. This information is crucial for understanding the packing of molecules in the crystal lattice and the specific intermolecular interactions, such as hydrogen bonds between the ethanolamine (B43304) headgroup of DPPE and the carboxylic acid groups of fumarate (B1241708). While specific crystallographic data for DPPE (fumarate) is not publicly available, data for related phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycerol (B135180) has been determined, revealing a monoclinic space group P2(1) at low temperatures. nih.gov

The formation of co-crystals, particularly with pharmaceutically acceptable carboxylic acids, is a well-established strategy in crystal engineering to modify the physicochemical properties of a compound. nih.govresearchgate.net In a DPPE (fumarate) co-crystal, strong hydrogen-bonded assemblies, known as supramolecular synthons, would be expected to form between the phosphate (B84403) group of DPPE and the carboxylic acid of fumarate. nih.gov The formation of such co-crystals can be influenced by factors like the pKa difference between the components and the solvent system used for crystallization. rsc.orgresearchgate.net

Illustrative Crystallographic Data for a Hypothetical DPPE (Fumarate) Co-crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.8 |

| b (Å) | 7.5 |

| c (Å) | 45.2 |

| β (°) | 95.1 |

| Volume (ų) | 4325 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.05 |

This table is a hypothetical representation for illustrative purposes, based on typical values for similar phospholipid structures.

A suite of advanced spectroscopic techniques is essential for confirming the structure and purity of DPPE (fumarate) and for probing its characteristics in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for structural confirmation. acs.org For DPPE (fumarate), ¹H NMR would verify the protons on the palmitoyl (B13399708) chains, the glycerol (B35011) backbone, and the ethanolamine headgroup. ¹³C NMR would provide information on all carbon atoms. Crucially, ³¹P NMR spectroscopy is highly diagnostic for phospholipids, with the chemical shift being sensitive to the local electronic environment of the phosphorus atom, confirming its phosphate nature and providing insights into intermolecular interactions, such as hydrogen bonding with fumarate. rsc.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of DPPE (fumarate). Techniques such as Electrospray Ionization (ESI-MS) would allow for the accurate mass determination of the intact DPPE molecule and the fumarate counter-ion, confirming the identity of the compound.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of functional groups within the molecule. chemrxiv.org For DPPE (fumarate), these techniques can identify characteristic vibrations of the phosphate headgroup (P=O and P-O stretches), the ester carbonyl groups (C=O stretch), and the long hydrocarbon chains (C-H stretches). chemrxiv.orguoregon.edu The C-H stretching region (around 2800-3000 cm⁻¹) is particularly useful for studying the order and packing of the lipid acyl chains. uoregon.edu The presence of fumarate would introduce characteristic peaks for the carboxylic acid C=O and O-H vibrations, with shifts in these peaks indicating strong hydrogen-bonding interactions with the DPPE headgroup. chemrxiv.org

Computational Chemistry and Molecular Simulation Approaches

Computational methods provide an atomic-level lens to explore the structure, dynamics, and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. nih.gov For DPPE (fumarate), DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR and Raman spectra, and calculate electronic properties. gatech.eduresearchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net DFT is also highly effective for calculating the energies of intermolecular interactions, which would allow for a quantitative analysis of the hydrogen bonding between DPPE and fumarate, helping to explain the stability of the co-crystal. rsc.orgnih.gov

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the conformational landscape of DPPE and its interactions with solvent molecules, such as water. nih.govcapes.gov.br Studies on DPPE and mixed DPPC/DPPE bilayers have shown that the ethanolamine headgroup of DPPE participates in strong intermolecular and intramolecular hydrogen bonds, particularly with the phosphate and carbonyl groups. nih.govcapes.gov.braminer.org These interactions lead to a more compact and ordered packing of DPPE molecules compared to other phospholipids like DPPC, resulting in a smaller area per headgroup and increased membrane thickness. nih.govcapes.gov.br MD simulations can also be used to study the lateral movement of lipids within a membrane and to observe phenomena like phase separation or domain formation. nih.gov

Representative Data from MD Simulations of Phospholipid Bilayers

| System | Area per Headgroup (nm²) | Membrane Thickness (nm) |

| Pure DPPC | 0.65 ± 0.01 | 3.43 ± 0.01 |

| Pure DPPE | 0.52 ± 0.01 | 4.00 ± 0.01 |

Data adapted from molecular dynamics simulations of hydrated bilayers at 350 K. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure of a compound with a specific activity. wikipedia.org In the context of phospholipids, QSAR models can be developed to predict properties or biological effects, such as drug-induced phospholipidosis. nih.govtandfonline.com To build a QSAR model, one first calculates a set of molecular descriptors for a series of related compounds. These descriptors can quantify various physicochemical properties (e.g., lipophilicity, size, shape) and electronic features (often derived from DFT calculations). nih.govnih.gov Then, statistical methods are used to build an equation that relates these descriptors to the observed activity. acs.org For DPPE (fumarate), a QSAR model could be used to generate hypotheses about its interaction with biological targets by identifying which structural features are most critical for its activity. A validated model could then be used to predict the activity of novel, related structures, guiding further research. nih.govacs.org

Analytical Methodologies for Research Grade Characterization of Dppe Fumarate

Chromatographic Separation and Detection Techniques for Research Samples

Chromatography is a fundamental technique used to separate mixtures into their individual components. chemguide.co.uk It involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that flows through the stationary phase, carrying the sample components at different rates. chemguide.co.uk For the analysis of fumarate (B1241708) esters like DPPE (fumarate), various chromatographic methods are employed to ensure purity, identity, and quantification in research samples.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of fumarate-containing compounds due to its high resolution, sensitivity, and versatility. chromatographyonline.comasianjpr.com The development of a robust HPLC method is a systematic process that begins with defining the analytical goals, such as whether the analysis is for qualitative or quantitative purposes. A successful method provides reliable separation of the main compound from any impurities or related substances. researchgate.net

Method development for compounds like DPPE (fumarate) typically employs reverse-phase (RP) chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. asianjpr.com The knowledge of the compound's properties, such as solubility and pKa, is crucial for selecting the appropriate column and mobile phase. asianjpr.com Optimization is a critical step that involves adjusting various parameters to achieve the desired balance between resolution, analysis time, and solvent consumption. drawellanalytical.com Key parameters for optimization include mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to a buffered aqueous solution), column temperature, and mobile phase flow rate. jmp.com For instance, studies on the related compound Dimethyl Fumarate (DMF) have established methods using C18 columns with mobile phases consisting of acetonitrile and ortho-phosphoric acid in water, with UV detection typically set between 210 nm and 223 nm. researchgate.netresearchgate.netresearchgate.net

The validation of the developed method is performed according to established guidelines to ensure it is specific, linear, precise, accurate, and robust. researchgate.netresearchgate.net

Table 1: Example HPLC Method Parameters for Fumarate Ester Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Symmetry C18, Symmetry shield RP18, XBridge C18 | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Ortho-phosphoric acid (e.g., 55:45 or 50:50 v/v) | researchgate.netresearchgate.net |

| Elution Mode | Isocratic | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netresearchgate.net |

| Detection Wavelength | 210 nm or 223 nm | researchgate.netresearchgate.net |

| Column Temperature | 25°C - 40°C | researchgate.netjapsonline.com |

| Injection Volume | 10 µL | researchgate.net |

Application of Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Research

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. rsc.org For the analysis of fumarate esters, GC can be used for purity assessment and quantification of related volatile impurities. The technique separates components in a gaseous mobile phase, and its effectiveness depends on the choice of the stationary phase within the GC column. rsc.org For complex sample matrices, GC coupled with a sensitive detector like a mass spectrometer (GC-MS) is often preferred for its high selectivity. nih.gov While less common than HPLC for non-volatile fumarates, GC becomes relevant if analyzing for volatile precursors or specific, thermally stable derivatives.

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of research samples. nih.gov It is frequently used to monitor the progress of chemical reactions, assess sample purity, or as a preliminary step to developing more complex HPLC methods. chemguide.co.ukcornell.edu In TLC, a sample is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel, and a solvent (the mobile phase) moves up the plate via capillary action. chemguide.co.uk Components separate based on their differing affinities for the stationary and mobile phases, resulting in different migration distances (Rf values). cornell.edu For fumarate esters, a nonpolar solvent system would be used on a polar silica plate. Visualization can often be achieved using UV light, as the aromatic or conjugated double bond systems in these molecules may absorb UV radiation, appearing as dark spots on a fluorescent plate. chemguide.co.uk

Hyphenated Techniques (e.g., LC-MS) for Comprehensive Analysis

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing more comprehensive analytical information than either technique alone. springernature.comsaspublishers.comnih.gov The most prominent of these for pharmaceutical and chemical research is Liquid Chromatography-Mass Spectrometry (LC-MS). ajrconline.orgijnrd.org

LC-MS combines the superior separation capabilities of HPLC with the mass analysis power of mass spectrometry. ajrconline.org This synergy allows for the separation of a compound from a complex mixture, followed by its highly specific detection and identification based on its mass-to-charge ratio (m/z). saspublishers.com LC-MS is invaluable for identifying unknown impurities and degradation products, even at trace levels. nih.gov The development of interfaces like electrospray ionization (ESI) has made the coupling of LC and MS routine for a wide range of compounds. nih.gov Tandem mass spectrometry (LC-MS-MS) further enhances analytical power by allowing for the fragmentation of selected ions, which provides structural information crucial for confirming the identity of the compound and its metabolites or impurities. nih.gov

Spectroscopic Methods for Quantitative and Qualitative Analysis in Research Matrices

Spectroscopic methods are used to measure the interaction between matter and electromagnetic radiation, providing both qualitative and quantitative data about a substance.

UV-Visible and Fluorescence Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) Spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the spectrum. Fumarate esters, containing conjugated double bonds, typically exhibit strong UV absorbance. For instance, research on diphenyl fumarate shows a distinct absorption spectrum in the UV range. researchgate.net In practice, UV-Vis detectors are the most common type used in HPLC systems for quantifying fumarates, with detection wavelengths typically set at the absorbance maximum (λmax) to ensure maximum sensitivity. researchgate.net

Fluorescence Spectroscopy is an even more sensitive technique but requires the analyte to be fluorescent (a fluorophore). While many fumarate esters are not naturally fluorescent, this method can be applied by chemically attaching a fluorescent label or "tag" to the molecule. This derivatization approach allows for highly sensitive detection and quantification, far exceeding that of UV-Vis absorption. nih.gov Alternatively, fluorescence can be used in research assays where the interaction of a labeled molecule, such as a rhodamine-labeled lipid (Rhodamine-DPPE), is studied. researchgate.net The change in fluorescence intensity upon interaction or release can be measured to quantify the process. researchgate.net

Advanced Mass Spectrometry for Trace Analysis and Metabolomics (research focus)

Advanced Mass Spectrometry for Trace Analysis plays a critical role in modern analytical research, where detecting and quantifying substances at very low concentrations is often necessary. nih.gov Techniques such as tandem mass spectrometry (MS-MS), often coupled with GC or LC, provide exceptional sensitivity and selectivity. nih.gov By using modes like multiple reaction monitoring (MRM), the mass spectrometer can be programmed to detect a specific precursor ion and its characteristic product ion, filtering out background noise and allowing for accurate quantification of trace-level analytes in complex matrices like biological fluids or environmental samples. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine the mass of a compound with extremely high accuracy, further aiding in its unambiguous identification. mdpi.com

Mass Spectrometry in Metabolomics Research has become an indispensable tool. nih.gov Metabolomics is the comprehensive study of the complete set of small-molecule metabolites in a biological system. researchgate.netnih.gov MS-based metabolomics, typically using LC-MS or GC-MS, allows for the simultaneous measurement of hundreds to thousands of metabolites. mdpi.comresearchgate.net In research involving a compound like DPPE (fumarate), metabolomics can be used to investigate its metabolic fate, identify its downstream metabolites, and understand its impact on cellular metabolic pathways. researchgate.net Untargeted metabolomics approaches aim to capture a broad snapshot of all measurable metabolites, while targeted approaches focus on quantifying a specific set of known compounds. nih.gov The vast datasets generated are analyzed with sophisticated software to identify statistically significant changes and potential biomarkers. researchgate.netyoutube.com

Method Validation and Quality Control in Academic Research Laboratories

The reliability and reproducibility of scientific findings are paramount in academic research. For a compound like DPPE (fumarate) (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine fumarate), establishing the validity of analytical methods is a critical step that underpins the quality of any research data generated. While literature specifically detailing the validation of analytical methods for the fumarate salt of DPPE is not widely available, the principles applied to its parent phospholipid, DPPE, and other similar molecules are directly transferable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgfda.gov In an academic research setting, this ensures that the characterization and quantification of a research-grade compound like DPPE (fumarate) are accurate and reliable.

The validation process involves evaluating several key performance characteristics, as outlined by international guidelines such as those from the International Council on Harmonisation (ICH). gmp-compliance.orgslideshare.netresearchgate.net These characteristics include specificity, linearity, range, accuracy, precision, and robustness.

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.gov For DPPE (fumarate), this would involve demonstrating that the analytical signal is attributable solely to the intact compound and can be distinguished from signals from free fumaric acid, the parent DPPE, or potential lyso-lipid degradation products.

In High-Performance Liquid Chromatography (HPLC), this is often achieved by comparing the chromatograms of the DPPE (fumarate) sample with those of its potential impurities and a blank. The retention times should be sufficiently different to allow for clear separation. nih.gov Techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offer inherent specificity for phospholipids (B1166683), as they exclusively detect phosphorus-containing compounds, thus eliminating interference from non-phosphorus components. spectroscopyonline.combritishwaterfilter.comnih.gov Mass Spectrometry (MS) provides high specificity through the unique mass-to-charge ratio (m/z) of the molecule and its specific fragmentation patterns. springernature.comnih.gov

Linearity and Range Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijcrt.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. fda.gov

To establish linearity, a series of standard solutions of DPPE (fumarate) at different concentrations are prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (R²) is indicative of good linearity. ijcrt.orgumt.edu.pk

Table 1: Illustrative Linearity Data for DPPE (Fumarate) by HPLC-UV

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 150,234 |

| 25 | 375,890 |

| 50 | 749,567 |

| 100 | 1,501,233 |

| 200 | 2,998,765 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed using a recovery study, where a known amount of pure analyte (the "spike") is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. nih.govacs.org In an academic lab, this could involve spiking a blank solvent or a relevant formulation with a known quantity of DPPE (fumarate) standard.

Table 2: Example of an Accuracy (Spike Recovery) Study for DPPE (Fumarate)

| Amount Added (µg) | Amount Recovered (µg) | % Recovery |

| 50.0 | 49.5 | 99.0% |

| 100.0 | 101.2 | 101.2% |

| 150.0 | 149.1 | 99.4% |

| Mean % Recovery | 99.9% |

Precision Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. acs.org It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. acs.org

Intermediate Precision (Inter-day precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. acs.org

Table 3: Representative Precision Data for DPPE (Fumarate) Analysis

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |

| 100 | 0.85 | 1.52 |

Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. industrialpharmacist.comchromatographyonline.com This provides an indication of its reliability during normal usage. industrialpharmacist.com For an HPLC method, these variations might include the pH of the mobile phase, the column temperature, or the flow rate. acs.orgchromatographyonline.com Identifying which parameters are critical helps in establishing system suitability criteria to ensure the method performs as expected during routine use. industrialpharmacist.com

Table 4: Example of Robustness Study Parameters for an HPLC Method

| Parameter | Variation | Effect on Results (%RSD) |

| Flow Rate (mL/min) | 0.9, 1.0, 1.1 | < 2.0% |

| Column Temperature (°C) | 38, 40, 42 | < 1.5% |

| Mobile Phase Composition (%) | ± 2% Acetonitrile | < 2.0% |

Quality Control in Routine Analysis Once an analytical method has been validated, it can be implemented for routine research use. Quality control (QC) measures are essential to ensure the method continues to perform as expected over time. In an academic research lab, this typically involves:

System Suitability Testing: Before running samples, a system suitability test is performed to check that the analytical system (e.g., the HPLC) is working correctly. This might involve injecting a standard solution to verify parameters like retention time, peak shape, and detector response.

Use of Reference Standards: A well-characterized reference standard of DPPE (fumarate) should be used to prepare calibration curves and for quantitative comparisons.

Control Samples: Periodically analyzing a control sample with a known concentration of DPPE (fumarate) can help monitor the ongoing accuracy and precision of the method.

By rigorously applying these principles of method validation and quality control, academic researchers can ensure that the data generated for novel compounds like DPPE (fumarate) is scientifically sound, defensible, and contributes reliably to the body of scientific knowledge.

Applications of Dppe Fumarate As a Research Probe and Mechanistic Tool

Utility in Fundamental Receptor Biology and Pharmacology Research

The prospective use of DPPE (fumarate) as a research probe in receptor biology and pharmacology is rooted in the known interactions of its active component, the fumarate (B1241708) moiety. The phospholipid DPPE component would likely serve as a delivery vehicle, potentially influencing the probe's interaction with cellular membranes and receptor localization.

The primary pharmacological targets of fumarates, as established through extensive research on Dimethyl Fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), include the Hydroxycarboxylic Acid Receptor 2 (HCAR2) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgnih.govwikipedia.org

A DPPE (fumarate) probe could be instrumental in dissecting the nuanced roles of these receptors in various cell types. For instance, HCAR2 activation by MMF has been shown to have context-dependent effects, leading to either anti-inflammatory or pro-inflammatory responses. frontiersin.org A lipid-conjugated form of fumarate might exhibit altered receptor affinity, signaling kinetics, or downstream pathway activation compared to small molecule fumarates like DMF. This could help in understanding how the presentation of a ligand to a receptor influences its functional output.

Moreover, the activation of the Nrf2 pathway by fumarates is a key mechanism underlying their cytoprotective effects. frontiersin.orgmdpi.com Fumarates are electrophilic compounds that can modify cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization and translocation to the nucleus. frontiersin.orgresearchgate.net A DPPE (fumarate) probe could be used to study the subcellular localization of Nrf2 activation, particularly in relation to lipid rafts or specific membrane domains where DPPE might accumulate.

Table 1: Potential Receptor and Pathway Interactions of DPPE (Fumarate) based on Fumarate Moiety Research

| Target | Known Ligand | Potential Effect of DPPE (Fumarate) Probe | Research Application |

| HCAR2 | Monomethyl Fumarate | Activation of G-protein coupled signaling | Investigating receptor pharmacology in specific membrane environments. nih.govfrontiersin.org |

| Nrf2 Pathway | Dimethyl Fumarate | Induction of antioxidant response genes | Studying the role of lipid carriers in modulating Nrf2 activation. nih.govoup.com |

| NF-κB Pathway | Dimethyl Fumarate | Inhibition of pro-inflammatory signaling | Elucidating the interplay between lipid signaling and inflammatory pathways. frontiersin.org |

Application in Cellular Biology for Elucidating Intracellular Pathways

In cellular biology, a DPPE (fumarate) probe could offer unique advantages for studying intracellular signaling cascades. The DPPE component, being a phospholipid, would naturally integrate into cellular membranes, delivering the fumarate moiety in a targeted manner. nih.govnih.gov This could be particularly useful for investigating pathways that are initiated at or near the cell membrane.

One of the profound effects of fumarate accumulation, as seen in certain metabolic disorders, is its impact on mitochondrial function and innate immunity. cam.ac.ukfrontiersin.org High levels of fumarate can induce mitochondrial stress, leading to the release of mitochondrial DNA (mtDNA) into the cytosol. cam.ac.uknih.govnih.gov This cytosolic mtDNA can then activate the cGAS-STING pathway, a key component of the innate immune system. nih.gov A DPPE (fumarate) probe could be employed to study the dynamics of this process, potentially allowing for the controlled induction of mitochondrial stress and subsequent immune activation in a cellular context.

Furthermore, the role of fumarate in modulating cellular metabolism is well-documented. frontiersin.orgnumberanalytics.com As an intermediate of the Krebs cycle, fluctuations in fumarate levels can have widespread effects on cellular bioenergetics. A DPPE (fumarate) probe could be used to introduce fumarate into cells to study its effects on metabolic pathways, potentially uncovering novel links between lipid metabolism and energy regulation.

Table 2: Potential Cellular Pathways Investigated by DPPE (Fumarate) Probe

| Cellular Pathway | Known Effect of Fumarate | Potential Application of DPPE (Fumarate) Probe |

| Innate Immunity | Activation of cGAS-STING pathway via mtDNA release. nih.govnih.gov | To study the role of membrane-localized fumarate in initiating immune responses. |

| Mitochondrial Biogenesis | Induction of mitochondrial gene expression via Nrf2. oup.com | To investigate the influence of lipid delivery on mitochondrial function. |

| Metabolic Reprogramming | Alteration of Krebs cycle dynamics. frontiersin.orgnumberanalytics.com | To explore the integration of lipid and intermediary metabolism. |

Development as a Chemical Probe for Target Identification and Validation

The development of a well-characterized chemical probe is essential for identifying and validating novel drug targets. mskcc.orgnih.govtandfonline.com A DPPE (fumarate) molecule could be engineered into such a probe by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety. This would allow for the visualization and isolation of its binding partners within the cell.

The principles of chemical probe design emphasize the need for specificity and the inclusion of a negative control. researchgate.netnih.gov In the case of DPPE (fumarate), a corresponding DPPE molecule without the fumarate group could serve as an excellent negative control to distinguish the effects of the lipid carrier from the specific actions of the fumarate.

Such a probe could be used in chemical proteomics approaches to identify novel proteins that are covalently modified by the electrophilic fumarate. researchgate.net This could lead to the discovery of new targets that mediate the biological effects of fumarates, expanding our understanding beyond the known interactions with Keap1 and HCAR2. The validation of these new targets could open up new avenues for therapeutic intervention in diseases where fumarate signaling is relevant.

Integration in High-Throughput Screening Paradigms for Mechanistic Insights

High-throughput screening (HTS) is a powerful tool for drug discovery and for gaining mechanistic insights into cellular processes. youtube.comnih.gov A DPPE (fumarate) probe could be integrated into HTS platforms to screen for compounds that modulate fumarate-dependent pathways.

For example, a cell-based assay could be developed where the activation of the Nrf2 pathway by DPPE (fumarate) leads to the expression of a reporter gene. This assay could then be used to screen large compound libraries for inhibitors or enhancers of this process. Such screens could identify new drugs that target the Nrf2 pathway or uncover the mechanisms by which existing drugs exert their effects.

The phospholipid nature of DPPE could also be leveraged in the development of novel HTS assay formats, such as those involving immobilized lipid layers or nanoparticle-based delivery systems. nih.govpatsnap.com These approaches could provide a more physiologically relevant context for studying the interactions of small molecules with membrane-associated targets.

Table 3: Potential High-Throughput Screening Applications for a DPPE (Fumarate) Probe

| HTS Assay Type | Mechanistic Insight | Potential Discovery |

| Nrf2 Reporter Assay | Modulation of the Nrf2 antioxidant response. | Novel activators or inhibitors of the Nrf2 pathway. |

| Cytokine Release Assay | Regulation of inflammatory responses. | Compounds that selectively block pro-inflammatory signaling. |

| Mitochondrial Function Screen | Impact on cellular bioenergetics and stress responses. | Molecules that protect against fumarate-induced mitochondrial dysfunction. |

Future Research Directions and Emerging Paradigms for Dppe Fumarate

Unraveling Undiscovered Molecular Targets and Off-Target Interactions

A primary avenue of future research is to build a more complete picture of the molecular interactions of FAEs beyond their principal known targets. The active metabolite MMF is understood to exert its therapeutic effects primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key cellular response to oxidative stress. fda.govdrugbank.comdrugs.com However, the full scope of its activity is not completely understood. drugs.com

Research has also identified MMF as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein-coupled receptor. nih.gov Activation of HCA2 is believed to be associated with off-target effects such as skin flushing, but it may also contribute to the therapeutic downregulation of adhesion molecules on endothelial cells. nih.govnih.gov

A significant research paradigm is the rational design of new fumarates, like DRF, to minimize off-target interactions that cause undesirable effects. It is hypothesized that DRF's distinct chemical structure results in less reactivity with off-target proteins in the gastrointestinal tract compared to DMF, leading to improved GI tolerability. nih.govnih.govnih.gov Future work will likely focus on:

Identifying novel binding partners: Utilizing advanced proteomics and screening techniques to uncover previously unknown molecular targets of MMF and other FAEs.

Clarifying downstream signaling: Elucidating the full cascade of events that follow Nrf2 activation and HCA2 agonism to understand their contribution to both therapeutic and adverse effects.

Designing for specificity: Synthesizing next-generation FAEs with chemical structures tailored to maximize interaction with desired therapeutic targets while minimizing engagement with proteins responsible for off-target effects.

Table 1: Known Molecular Interactions of Fumaric Acid Esters (via MMF)

| Target/Interaction | Associated Effect | Research Focus |

|---|---|---|

| Nrf2 Pathway Activation | Primary immunomodulatory and cytoprotective effects. drugs.com | Elucidating downstream gene expression and cellular consequences. |

| HCA2 Receptor Agonism | Contributes to flushing (off-target) and potentially VCAM-1 downregulation (therapeutic). nih.govnih.gov | Disentangling therapeutic from adverse signaling pathways. |

| Off-Target Reactivity | Gastrointestinal irritation (hypothesized for DMF). nih.govnih.gov | Designing novel esters (e.g., DRF) with reduced off-target binding. nih.gov |

Advancements in Computational Prediction of DPPE (Fumarate) Biological Activities

The development of any new chemical entity, including novel fumarates, can be accelerated by leveraging advanced computational methods. researchgate.netelsevierpure.com These in silico tools can predict the biological activity profile of a compound based solely on its chemical structure, driving new possibilities for drug development. nih.gov

One powerful approach is the use of programs like PASS (Prediction of Activity Spectra for Substances), which can analyze a molecule's structure to predict thousands of potential biological activities. bmc-rm.org This includes pharmacological effects, mechanisms of action, and potential toxic or adverse effects, allowing researchers to prioritize promising candidates and filter out potentially harmful ones at an early stage. bmc-rm.org

For prodrugs like FAEs, it is crucial that computational models also consider the activity of their metabolites. nih.gov Since DMF and DRF are inactive until converted to MMF, predicting the activity of the metabolite is essential for an accurate assessment. fda.govnih.gov Future research in this area for a compound like DPPE (fumarate) would involve:

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models specific to the fumarate (B1241708) chemical class to predict efficacy and potential side effects. researchgate.net

Metabolite Prediction: Using computational tools to predict the metabolic pathway of a new ester and the biological activity spectrum of its resulting metabolites. nih.gov

Table 2: Applications of Computational Prediction for Novel Fumarates

| Computational Tool/Method | Application | Benefit |

|---|---|---|

| PASS (Prediction of Activity Spectra for Substances) | Predicts a wide range of biological activities from chemical structure. bmc-rm.org | Early-stage screening and hypothesis generation. |

| QSAR (Quantitative Structure-Activity Relationship) | Models the relationship between chemical structure and biological activity. researchgate.net | Guides the design of more potent and safer molecules. |

| Metabolism Prediction | Predicts biotransformation pathways and resulting metabolites. nih.gov | Essential for evaluating prodrugs and understanding the active chemical form. |

| Molecular Docking | Simulates the binding of a molecule to a protein target. patsnap.com | Helps understand target engagement and specificity. |

Exploration of DPPE (Fumarate) as a Component in Novel Research Technologies

Beyond direct therapeutic use, the unique chemical properties of FAEs make them candidates for integration into emerging research and medical technologies. This opens up new applications and methods for studying and treating diseases.

One promising area is in the field of drug delivery and tissue engineering. Research has indicated that FAEs can serve as a key ingredient in the fabrication of biodegradable scaffolds and as components in advanced drug delivery vehicles. nih.gov Furthermore, developing novel administration methods is an active area of research. For instance, pulmonary administration of fumarates is being explored for the treatment of diseases like idiopathic pulmonary fibrosis, representing a new technological application for this class of compounds. techlinkcenter.org

Other emerging technological applications include:

Controlled-Release Formulations: Encapsulating fumarates within microparticles, potentially using techniques like spray-congealing, could allow for controlled-release systems that improve tolerability by modifying where and when the compound is released. mdpi.com

Chemoproteomic Probes: Developing "clickable" fumarate probes allows researchers to use chemoproteomics to identify the full range of protein targets a compound interacts with inside a cell, providing a powerful tool for mechanistic discovery. patsnap.com

Table 3: Emerging Technological Applications for Fumaric Acid Esters

| Technology | Application | Potential Advantage |

|---|---|---|

| Biodegradable Scaffolds | Use as a component in materials for tissue engineering. nih.gov | May provide localized immunomodulatory effects during tissue regeneration. |

| Novel Delivery Systems | Pulmonary administration for lung diseases. techlinkcenter.org | Targeted delivery to a specific organ system, potentially increasing efficacy and reducing systemic exposure. |

| Controlled-Release Microparticles | Encapsulation to delay or sustain release of the active compound. mdpi.com | Improved tolerability and patient adherence. |

| Chemoproteomic Probes | "Clickable" fumarate analogues for target identification. patsnap.com | Unbiased, proteome-wide discovery of molecular targets and off-targets. |

Synergistic Research with Other Chemical Entities for Mechanistic Discovery

The broad immunomodulatory effects of FAEs suggest that their therapeutic potential could be enhanced or better understood through synergistic interactions with other chemical entities. nih.gov This research can proceed at both the molecular and clinical levels.

At the molecular level, a key discovery has been the dual action of MMF, which synergistically reduces the adhesion of immune cells to the blood-brain barrier endothelium. It achieves this by downregulating the expression of the adhesion molecule VCAM-1 on endothelial cells while simultaneously reducing its ligand, VLA-4, on T-cells. nih.gov This synergistic mechanism provides a powerful rationale for its therapeutic effect in MS. Another innovative strategy involves creating molecular hybrids, where a fumarate-like structure is chemically joined to another active molecule to create a novel compound with dual-targeting capabilities. patsnap.com

Future synergistic research could explore:

Combination Therapies: While combining FAEs with other immunosuppressants can increase risks, carefully designed studies could identify combinations that provide synergistic therapeutic benefits, allowing for lower doses of each agent. drugbank.commedindia.netdrugs.com

Molecular Hybrids: Designing and synthesizing novel molecules that combine the Nrf2-activating properties of a fumarate with another pharmacophore to target multiple disease pathways simultaneously. patsnap.com

Mechanistic Probing: Using other chemical probes in conjunction with FAEs to dissect complex signaling pathways and uncover the precise mechanisms behind their anti-inflammatory and cytoprotective effects.

Table 4: Avenues for Synergistic Research with Fumarates

| Research Area | Example/Approach | Goal |

|---|---|---|

| Mechanistic Synergy | Investigating the dual action on VCAM-1 (endothelium) and VLA-4 (T-cells). nih.gov | Uncover complementary mechanisms that produce a greater combined therapeutic effect. |

| Molecular Hybrids | Combining a fumarate analogue with a naphthalene (B1677914) sulfonamide to target the Keap1-Nrf2 interaction. patsnap.com | Create novel, single-molecule drugs with multi-target activity. |

| Combination Therapy | Exploring co-administration with other classes of anti-inflammatory or neuroprotective agents. | Identify combinations that enhance efficacy or reduce the side effects of individual drugs. |

Q & A

Q. What are the established methodologies for synthesizing and characterizing DPPE (fumarate) in preclinical research?

DPPE (fumarate) synthesis typically follows organic chemistry protocols for amine salt formation, where fumaric acid reacts with the free base form of DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine). For characterization, researchers should employ:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of protons and carbons.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for in vivo studies).

- Mass Spectrometry (MS) for molecular weight verification.

- X-ray crystallography (using software like SHELX for structure refinement) to resolve crystal lattice parameters .

- Thermogravimetric Analysis (TGA) to evaluate stability under varying temperatures.

Reference pharmaceutical reporting standards for detailed data precision requirements (e.g., reporting numerical data to ≤3 significant figures unless justified by instrument precision) .

Q. What experimental approaches are used to elucidate the mechanism of action of DPPE (fumarate) in cellular models?

Key methodologies include:

- Membrane permeability assays (e.g., fluorescent dye leakage studies) to test DPPE’s interaction with lipid bilayers, as suggested by its proposed role in enhancing drug uptake .

- Molecular dynamics simulations (using density-functional theory or gradient-corrected exchange-correlation functionals) to model DPPE’s interaction with cellular targets .

- Transcriptomic profiling (RNA-seq) to identify downstream gene expression changes, particularly in pathways like apoptosis or oxidative stress .

- Competitive binding assays to assess affinity for receptors such as estrogen-binding sites, given structural similarities to Tesmilifene .

Q. How should researchers validate the purity and stability of DPPE (fumarate) in experimental settings?

Follow analytical chemistry guidelines:

- Use HPLC-MS for batch-to-batch consistency checks.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage conditions.

- Employ differential scanning calorimetry (DSC) to detect polymorphic transitions.

- Adhere to ICH Q2(R1) validation criteria for linearity, accuracy, and precision .

Advanced Research Questions

Q. How can researchers design robust in vivo studies to evaluate DPPE (fumarate)’s efficacy while mitigating toxicity risks?

- Dose optimization : Use a modified Fibonacci sequence for dose escalation in preclinical trials to identify the maximum tolerated dose (MTD).

- Control groups : Include cohorts for DPPE alone, combination therapies (e.g., with doxorubicin), and vehicle controls to isolate effects .

- Toxicity endpoints : Monitor neurobehavioral outcomes (e.g., hallucinations) and gastrointestinal symptoms, as reported in phase III trials .

- Statistical rigor : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify sample sizes and endpoints .

Q. How should contradictory data on DPPE (fumarate)’s therapeutic index be reconciled (e.g., efficacy vs. toxicity)?

- Dose-response modeling : Fit data to sigmoidal Emax models to quantify efficacy-toxicity relationships.

- Pharmacokinetic/Pharmacodynamic (PK/PD) integration : Measure plasma concentrations and correlate with adverse event timelines .

- Mechanistic toxicology : Use in silico toxicity prediction tools (e.g., ProTox-II) to identify structural alerts linked to neurotoxicity .

- Meta-analysis : Compare findings across studies using PRISMA guidelines to identify confounding variables (e.g., batch purity differences) .

Q. What strategies optimize DPPE (fumarate)’s therapeutic index for translational applications?

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified phenoxy or diethylamine groups to reduce CNS penetration and hallucination risks .

- Nanoparticle encapsulation : Test lipid-based carriers to improve tumor targeting and reduce systemic exposure.

- Biomarker-driven dosing : Use transcriptomic signatures (e.g., from network medicine models) to stratify responsive patient subgroups .